molecular formula C22H28N4O2 B5374192 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide

2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide

Cat. No. B5374192
M. Wt: 380.5 g/mol
InChI Key: VPMYWNRVILLPIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide, also known as CP-724,714, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). This compound has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide works by binding to the EGFR and preventing its activation. This, in turn, leads to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. The compound has also been shown to induce apoptosis (cell death) in cancer cells. In addition, this compound has been shown to enhance the efficacy of other cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide is that it has been extensively studied in preclinical models and has shown promising results. However, one limitation is that the compound has not yet been tested in clinical trials in humans.

Future Directions

There are several future directions for the study of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide. One area of interest is the potential use of the compound in combination with other cancer treatments. Another area of interest is the development of more potent and selective inhibitors of the EGFR. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide involves several steps, including the reaction of cyclopentylamine with 2-(chloromethyl)oxirane to form 1-cyclopentyl-2-(chloromethyl)oxirane. This intermediate is then reacted with N-methyl-N-(8-quinolinylmethyl)acetamide to form the final product.

Scientific Research Applications

2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-(8-quinolinylmethyl)acetamide has been studied for its potential use in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other cancer treatments, such as radiation therapy and chemotherapy.

properties

IUPAC Name

2-(1-cyclopentyl-3-oxopiperazin-2-yl)-N-methyl-N-(quinolin-8-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-25(15-17-7-4-6-16-8-5-11-23-21(16)17)20(27)14-19-22(28)24-12-13-26(19)18-9-2-3-10-18/h4-8,11,18-19H,2-3,9-10,12-15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMYWNRVILLPIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC2=C1N=CC=C2)C(=O)CC3C(=O)NCCN3C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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